molecular formula C8H16ClNO B13451639 2-Oxaspiro[3.5]nonan-7-amine hydrochloride

2-Oxaspiro[3.5]nonan-7-amine hydrochloride

Cat. No.: B13451639
M. Wt: 177.67 g/mol
InChI Key: VENDRGJUZBLWDA-UHFFFAOYSA-N
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Description

2-Oxaspiro[35]nonan-7-amine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.5]nonan-7-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor compound in the presence of a catalyst. The reaction conditions often include specific temperatures and pressures to ensure the desired product is formed with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and yield. The compound is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.5]nonan-7-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-Oxaspiro[3.5]nonan-7-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.5]nonan-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-oxaspiro[3.5]nonan-2-amine hydrochloride
  • 2-ethynyl-7-oxaspiro[3.5]nonan-2-amine hydrochloride
  • 2-amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride

Uniqueness

2-Oxaspiro[3.5]nonan-7-amine hydrochloride is unique due to its specific spiro structure and the presence of an amine group. This combination of features makes it particularly useful in the synthesis of complex molecules and in studies involving enzyme interactions .

Biological Activity

2-Oxaspiro[3.5]nonan-7-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound is part of a class of spirocyclic compounds that have shown promise in various therapeutic applications, particularly in targeting specific enzymes and receptors in the body.

Molecular Structure

The molecular formula for this compound is C8H15ClNC_8H_{15}ClN with a molecular weight of approximately 162.67 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular Formula C₈H₁₅ClN
Molecular Weight 162.67 g/mol
IUPAC Name This compound
CAS Number [Not specified]

Structural Representation

The structural representation can be illustrated using the SMILES notation: C1COCCC12CC(C2)N.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. One notable target is NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in many cancer cell lines. The compound's spirocyclic structure enhances its binding affinity to the active site of NQO1, potentially improving the efficacy of therapeutic agents designed to target this enzyme.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : Research indicates that derivatives of spirocyclic compounds, including this compound, exhibit significant anticancer properties by inhibiting NQO1 activity, leading to reduced tumor growth in vitro and in vivo models.
  • Binding Affinity Studies : Binding affinity experiments have shown that modifications to the oxetane ring can enhance interactions with target proteins, leading to improved pharmacological profiles.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it a viable candidate for further development.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives fused with spirocyclic oxetanes, including this compound. The study reported:

  • Synthesis Yield : The synthesis yielded compounds with over 70% efficiency.
  • Biological Testing : In vitro testing against cancer cell lines demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

2-oxaspiro[3.5]nonan-7-amine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-7-1-3-8(4-2-7)5-10-6-8;/h7H,1-6,9H2;1H

InChI Key

VENDRGJUZBLWDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)COC2.Cl

Origin of Product

United States

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